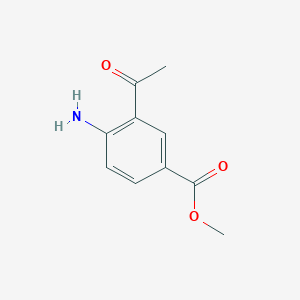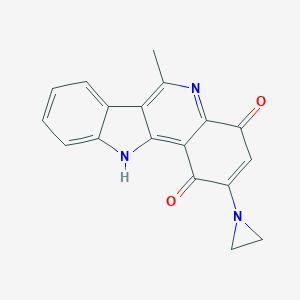
3-乙酰基-4-氨基苯甲酸甲酯
描述
Methyl 3-acetyl-4-aminobenzoate is an organic compound with the molecular formula C10H11NO3. It is a pale-yellow to yellow-brown solid at room temperature and is known for its applications in various fields of scientific research . The compound is characterized by the presence of an acetyl group and an amino group attached to a benzoate ester, making it a versatile molecule in organic synthesis .
科学研究应用
Methyl 3-acetyl-4-aminobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Methyl 3-acetyl-4-aminobenzoate is a derivative of 4-aminobenzoic acid (PABA), which is an essential nutrient for many human pathogens . The primary targets of this compound are likely to be the same as those of PABA and its derivatives, which have exhibited various biological activities .
Mode of Action
It’s known that paba and its derivatives interact with their targets by inhibiting the synthesis of folic acid, a vital component for bacterial growth . Methyl 3-acetyl-4-aminobenzoate, being a derivative of PABA, might exhibit a similar mode of action.
Biochemical Pathways
The biochemical pathways affected by Methyl 3-acetyl-4-aminobenzoate are likely to be similar to those affected by PABA and its derivatives. These compounds inhibit the synthesis of folic acid, thereby disrupting the growth of bacteria
Result of Action
The result of the action of Methyl 3-acetyl-4-aminobenzoate is likely to be the inhibition of bacterial growth, given its similarity to PABA and its derivatives . Some of these derivatives have shown antibacterial activity, including inhibition of methicillin-resistant Staphylococcus aureus (MRSA), and antifungal properties . They have also exhibited notable cytotoxicity for certain cancer cell lines .
Action Environment
The action, efficacy, and stability of Methyl 3-acetyl-4-aminobenzoate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances. For instance, the compound is stored in a refrigerator, indicating that low temperatures may be necessary for its stability
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-acetyl-4-aminobenzoate can be synthesized through several methods. One common synthetic route involves the acetylation of methyl 4-aminobenzoate. This process typically involves the reaction of methyl 4-aminobenzoate with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In industrial settings, the production of methyl 3-acetyl-4-aminobenzoate may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality methyl 3-acetyl-4-aminobenzoate .
化学反应分析
Types of Reactions
Methyl 3-acetyl-4-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzoates .
相似化合物的比较
Methyl 3-acetyl-4-aminobenzoate can be compared with other similar compounds such as:
Methyl 4-aminobenzoate: Lacks the acetyl group, making it less versatile in certain chemical reactions.
Methyl 3-aminobenzoate: Similar structure but without the acetyl group, leading to different reactivity and applications.
The presence of both the acetyl and amino groups in methyl 3-acetyl-4-aminobenzoate makes it unique and valuable for specific synthetic and research applications .
属性
IUPAC Name |
methyl 3-acetyl-4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6(12)8-5-7(10(13)14-2)3-4-9(8)11/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOWQJXAUBYDTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446037 | |
| Record name | methyl 3-acetyl-4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111714-47-7 | |
| Record name | methyl 3-acetyl-4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














